3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary target of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO, also known as DAAO, DAMOX, and OXDA, is an enzyme that plays a crucial role in the metabolism of D-amino acids .
Mode of Action
this compound acts as a potent and selective inhibitor of DAO . It interacts with DAO, preventing it from catalyzing the oxidative deamination of D-amino acids . This interaction protects DAO cells from oxidative stress induced by D-serine .
Biochemical Pathways
The inhibition of DAO by this compound affects the metabolic pathways of D-amino acids
Result of Action
The inhibition of DAO by this compound leads to a decrease in the oxidative stress induced by D-serine in DAO cells . This compound specifically prevents formalin-induced tonic pain .
Biochemical Analysis
Biochemical Properties
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with cytochrome P450 isoforms, although it exhibits low inhibitory activity towards most of them .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including the Km-12 cell line . This inhibition is achieved through the disruption of cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation . Furthermore, the compound influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the kinase domain of TRKs. Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings suggest a threshold effect, where the therapeutic benefits of the compound are maximized at optimal dosages, while higher doses may lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, while conjugation reactions facilitate its excretion . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . These localization patterns are essential for the compound’s role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another method includes the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline at room temperature in ethanol, using AC-SO3H as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Comparison with Similar Compounds
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a different ring fusion pattern and exhibit distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-6-2-5(8(12)13)3-9-7(6)11-10-4/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNZLZWYNZHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649592 | |
Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118787-14-6 | |
Record name | 3-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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